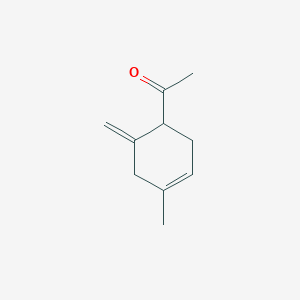
1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexene, characterized by the presence of a methyl group and a methylidene group on the cyclohexene ring, along with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone typically involves the reaction of cyclohexene derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of cyclohexene with methyl iodide in the presence of a strong base, followed by oxidation to introduce the ethanone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like distillation and recrystallization to purify the final product. Safety measures are crucial due to the reactivity of the intermediates and the need for precise control over reaction conditions.
化学反応の分析
Types of Reactions: 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using reagents like Grignard reagents.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: Pd/C, THF
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexene derivatives
科学的研究の応用
1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: This compound shares a similar cyclohexene structure but differs in the position and type of substituents.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Another related compound with additional functional groups and a more complex structure.
Uniqueness: 1-(4-Methyl-6-methylidenecyclohex-3-en-1-yl)ethanone is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
1-(4-methyl-6-methylidenecyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4,10H,2,5-6H2,1,3H3 |
InChIキー |
ZSCSKOCBRNWTLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C(=C)C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


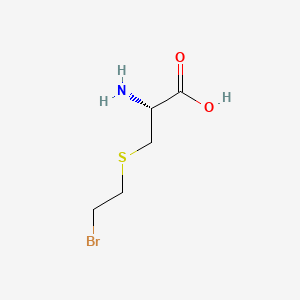
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
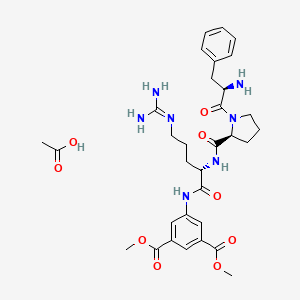
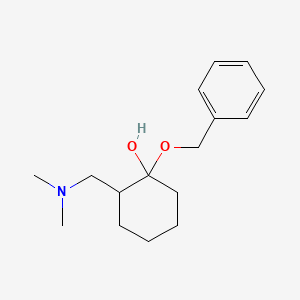


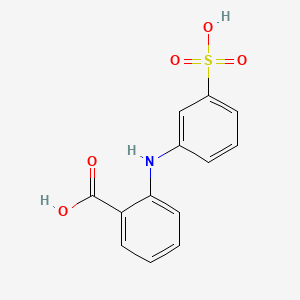
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
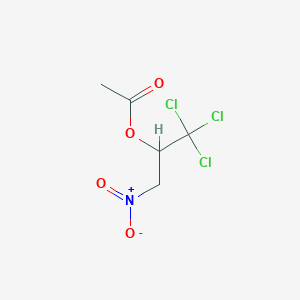
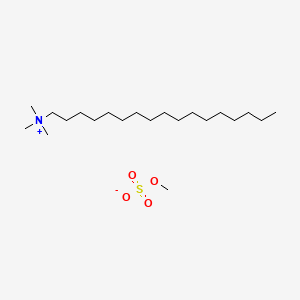
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
